molecular formula C19H14N4 B1233607 21H-Bilin CAS No. 24755-35-9

21H-Bilin

Cat. No. B1233607
CAS RN: 24755-35-9
M. Wt: 298.3 g/mol
InChI Key: PPRBOEHFGAHFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21H-bilin is a bilin.

Scientific Research Applications

  • Chemical Reactions and Properties : A study by Kakeya et al. (2014) focused on the nucleophilic ring opening of 23H-21,23-didehydro-10,15,20-tris(4-methoxycarbonylphenyl)-5-oxaporphyrinatozinc(II) and its interaction with various nucleophiles. This study revealed the formation of 19-substituted bilinone zinc complexes and investigated their structural properties through X-ray crystallography.

  • Interaction with Superoxide Ion : Galliani et al. (1984) researched the interaction of biliverdin and its dimethyl ester with superoxide ion. Their work, published in "Tetrahedron Letters," focused on how Bilin-1,19(21H,24H)-diones react with O2·- in DMSO, leading to charge-transfer character adducts. This study is significant in understanding the chemical behavior of biliverdin derivatives under specific conditions (Galliani et al., 1984).

  • Bilin Lyase Domain : The research by Wu and Lagarias (2000) delved into the bilin lyase domain of the phytochrome superfamily. They identified new members of this family and constructed a motif that is key for the covalent attachment of linear tetrapyrroles (bilins). This discovery is critical in understanding the functional aspects of bilins in phytochromes and their potential applications in biological systems (Wu & Lagarias, 2000).

  • Phytochrome Biosynthesis in Bacteria : Gambetta and Lagarias (2001) explored the biosynthesis of phytochrome photoreceptors in bacteria. They established a system to produce photoactive phytochromes in any heme-containing cell, contributing significantly to the understanding of phytochrome assembly and function (Gambetta & Lagarias, 2001).

properties

CAS RN

24755-35-9

Product Name

21H-Bilin

Molecular Formula

C19H14N4

Molecular Weight

298.3 g/mol

IUPAC Name

2-(pyrrol-2-ylidenemethyl)-5-[[5-(pyrrol-2-ylidenemethyl)-1H-pyrrol-2-yl]methylidene]pyrrole

InChI

InChI=1S/C19H14N4/c1-3-14(20-9-1)11-16-5-7-18(22-16)13-19-8-6-17(23-19)12-15-4-2-10-21-15/h1-13,22H

InChI Key

PPRBOEHFGAHFGC-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=NC(=CC3=CC=C(N3)C=C4C=CC=N4)C=C2)N=C1

Canonical SMILES

C1=CC(=CC2=NC(=CC3=CC=C(N3)C=C4C=CC=N4)C=C2)N=C1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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